molecular formula C8H5BrClFO B13441157 1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone

1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone

Cat. No.: B13441157
M. Wt: 251.48 g/mol
InChI Key: NISWFNAYBIQSSC-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

The synthesis of 1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone typically involves the halogenation of acetophenone derivatives. One common method is the bromination of 1-(2-chloro-5-fluorophenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often use automated systems to precisely control the addition of reagents and the temperature of the reaction mixture.

Chemical Reactions Analysis

1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with potassium permanganate can yield a carboxylic acid.

Scientific Research Applications

1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites. The halogen atoms on the phenyl ring can enhance binding affinity through halogen bonding interactions with target proteins .

In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can stabilize reaction intermediates and facilitate various transformations .

Comparison with Similar Compounds

1-(2-Bromo-4-chloro-5-fluorophenyl)ethanone can be compared with other halogenated acetophenone derivatives, such as:

Properties

IUPAC Name

1-(2-bromo-4-chloro-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISWFNAYBIQSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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